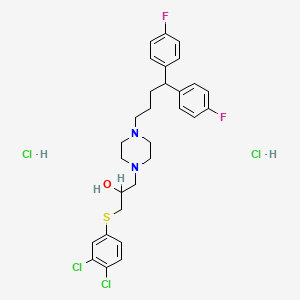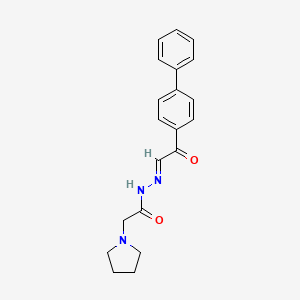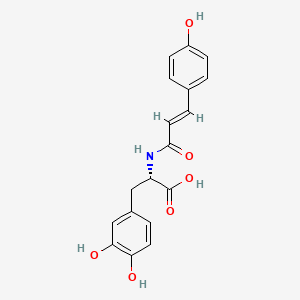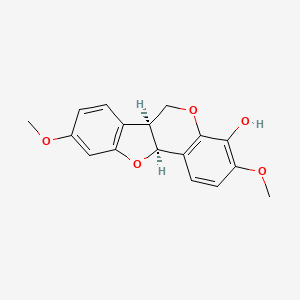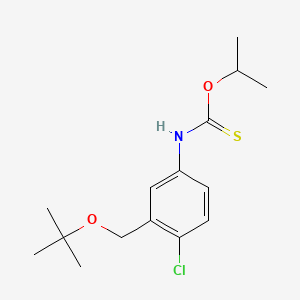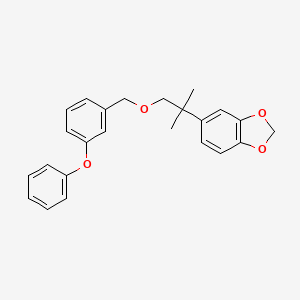
8-((Diethylamino)methyl)-4'-fluoro-7-methoxy-3-methylflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone is a synthetic flavone derivative. Flavones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is of interest due to its unique chemical structure, which includes a diethylamino group, a fluorine atom, and a methoxy group, potentially contributing to its distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone typically involves multiple steps, starting from readily available precursors. One common method involves the Mannich reaction, where a flavone derivative is reacted with formaldehyde and diethylamine under acidic conditions to introduce the diethylamino group. The fluorine and methoxy groups are usually introduced through nucleophilic substitution reactions using appropriate fluorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone involves its interaction with specific molecular targets and pathways. The diethylamino group may enhance its ability to interact with biological membranes, while the fluorine and methoxy groups can influence its binding affinity to target proteins. The compound may exert its effects by modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: A coumarin derivative with similar structural features, known for its fluorescence properties.
8-(Diethylamino)-6,7-dihydroxy-4-methyl-2H-chromen-2-one: Another flavone derivative with diethylamino and hydroxyl groups, exhibiting biological activities.
Uniqueness
8-((Diethylamino)methyl)-4’-fluoro-7-methoxy-3-methylflavone is unique due to the presence of the fluorine atom and methoxy group, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its stability, bioavailability, and interaction with specific molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
86073-56-5 |
|---|---|
Molecular Formula |
C22H24FNO3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-2-(4-fluorophenyl)-7-methoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C22H24FNO3/c1-5-24(6-2)13-18-19(26-4)12-11-17-20(25)14(3)21(27-22(17)18)15-7-9-16(23)10-8-15/h7-12H,5-6,13H2,1-4H3 |
InChI Key |
BMZNWXXQDLWOCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


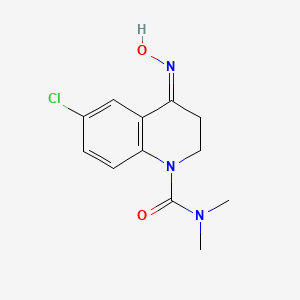
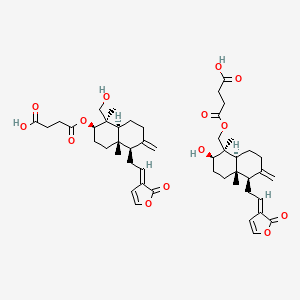
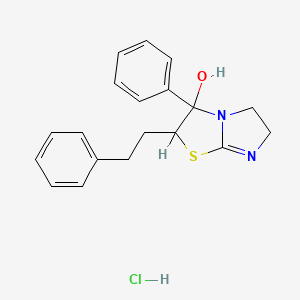
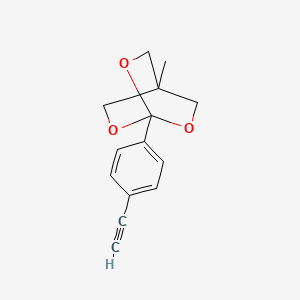
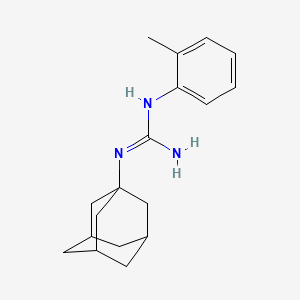
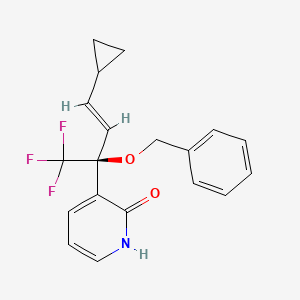

![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide](/img/structure/B12765736.png)
